1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring, an oxazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl group and the piperidine ring. The final step involves the carboxylation of the piperidine ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide
- 1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylate
Uniqueness
1-((2-(2,6-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O5 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[[2-(2,6-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24N2O5/c1-12-14(11-21-9-7-13(8-10-21)19(22)23)20-18(26-12)17-15(24-2)5-4-6-16(17)25-3/h4-6,13H,7-11H2,1-3H3,(H,22,23) |
InChI Key |
MZMFVXLQACDNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC=C2OC)OC)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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